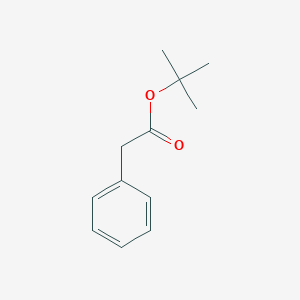

tert-Butyl phenylacetate

概要

説明

tert-Butyl phenylacetate is a chemical compound that has been the subject of various studies due to its relevance in synthetic organic chemistry. It serves as a versatile building block and has been utilized in a range of chemical reactions, including nucleophilic substitutions, radical reactions, and oxidation processes .

Synthesis Analysis

The synthesis of tert-butyl phenylacetate derivatives has been explored through different methods. For instance, tert-butyl phenylazocarboxylates have been synthesized and used for further chemical transformations . Another approach involved the reaction of arylacetylenes with tert-butyl 2-phenylmalonate acid chloride to obtain tert-butyl 2,5-diaryl-3-oxopent-4-ynoates . Additionally, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized via an asymmetric Mannich reaction, showcasing the compound's utility in producing chiral amino carbonyl compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl phenylacetate derivatives has been characterized using various techniques. X-ray diffraction studies have confirmed the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, providing insights into its conformation and intermolecular interactions . Similarly, the structure of tert-butyl acetate has been investigated through gas electron diffusion and ab initio MO calculations, revealing the influence of inductive and steric effects on its molecular geometry .

Chemical Reactions Analysis

tert-Butyl phenylacetate undergoes a variety of chemical reactions. It has been used in nucleophilic substitutions with aromatic amines and alcohols, as well as in radical reactions such as oxygenation and halogenation . The compound's reactivity has also been demonstrated in the formation of pyrones and pulvinones through silver-catalyzed π-cyclizations . Moreover, tert-butyl phenylacetate participates in three-component reactions with arylamines and imines to produce α,β-bis(arylamino) acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl phenylacetate have been studied in the context of its reactivity and stability. The kinetics and mechanism of its liquid-phase oxidation were investigated, revealing the formation of primary nonperoxide products and the role of hydroperoxide intermediates . The gas-phase structure of tert-butyl acetate was also examined to understand the effects of substituents on bond lengths and angles .

科学的研究の応用

Structural Studies : tert-Butyl phenylacetate enolates were studied using IR and 13C NMR spectroscopy, providing insights into their E or Z configuration in different solvents (Corset et al., 1993).

Synthetic Organic Chemistry : tert-Butyl phenylazocarboxylates, closely related to tert-Butyl phenylacetate, are versatile building blocks for synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions (Jasch et al., 2012).

Dendritic Macromolecule Synthesis : Phenylacetylene dendrimers terminated with tert-butyl esters were synthesized and characterized, demonstrating the utility of tert-butyl phenylacetate in creating water-soluble dendritic macromolecules with varied solubility characteristics (Pesak et al., 1997).

Liquid-phase Oxidation : The kinetics and mechanism of tert-butyl phenylacetate's liquid-phase oxidation were analyzed, revealing insights into its chemical behavior and potential applications in organic synthesis (Voronina et al., 2006).

Spirocyclic Indoline Lactone Synthesis : Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate was explored, yielding insights into the synthesis of spirocyclic indoline lactones, which have potential applications in pharmaceutical and material sciences (Hodges et al., 2004).

Catalysis : tert-Butyl phenyl sulfoxide was employed as a traceless precatalyst in the coupling of benzyl halides to trans-stilbenes, highlighting its role in catalytic processes (Zhang et al., 2015).

Deprotection in Organic Synthesis : Aqueous phosphoric acid was used for the deprotection of tert-butyl carbamates, esters, and ethers, indicating tert-butyl phenylacetate's role in the synthesis of complex organic molecules (Li et al., 2006).

Safety And Hazards

特性

IUPAC Name |

tert-butyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROFQHQXTMKORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311506 | |

| Record name | tert-butyl 2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl phenylacetate | |

CAS RN |

16537-09-0 | |

| Record name | tert-Butyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)